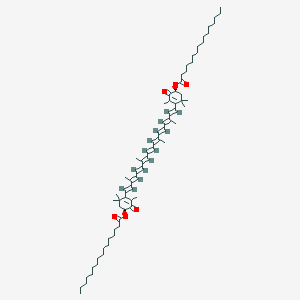

Astaxanthin dipalmitate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Astaxanthin dipalmitate is a derivative of astaxanthin, a naturally occurring carotenoid known for its vibrant red color and potent antioxidant properties. Astaxanthin is found in various marine organisms such as microalgae, krill, shrimp, and salmon. This compound is formed by esterifying astaxanthin with palmitic acid, enhancing its stability and solubility in lipophilic environments. This compound is widely used in the food, cosmetic, and pharmaceutical industries due to its health benefits and stability.

準備方法

Synthetic Routes and Reaction Conditions: Astaxanthin dipalmitate can be synthesized through the esterification of astaxanthin with palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to around 60-80°C for several hours to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biotechnological methods. Microalgae such as Haematococcus pluvialis are cultivated under specific conditions to produce high yields of astaxanthin. The harvested biomass is then subjected to extraction processes using solvents like ethanol or supercritical carbon dioxide. The extracted astaxanthin is subsequently esterified with palmitic acid to form this compound.

化学反応の分析

Types of Reactions: Astaxanthin dipalmitate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products. This reaction is often catalyzed by light, heat, or reactive oxygen species.

Reduction: Reduction reactions can convert this compound back to its free astaxanthin form.

Substitution: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to release free astaxanthin and palmitic acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.

Major Products:

Oxidation: Various oxidized derivatives of astaxanthin.

Reduction: Free astaxanthin.

Substitution: Free astaxanthin and palmitic acid.

科学的研究の応用

Health and Nutraceutical Applications

Astaxanthin dipalmitate is primarily noted for its health benefits, which include:

- Antioxidant Activity : It exhibits superior antioxidant capabilities compared to other carotenoids, protecting cells from oxidative stress by scavenging reactive oxygen species (ROS) and preventing lipid peroxidation . This property is crucial in preventing chronic diseases such as diabetes, cardiovascular disorders, and neurodegenerative diseases.

- Diabetes Management : Research indicates that this compound can improve insulin sensitivity and reduce blood glucose levels in diabetic models. For instance, it has been shown to protect pancreatic β-cells from glucotoxicity and resolve chronic inflammation in adipose tissue . Clinical studies have demonstrated its efficacy in reducing visceral fat mass and improving metabolic parameters in type 2 diabetes patients .

- Ocular Health : this compound has been studied for its protective effects against various ocular diseases, including diabetic retinopathy and age-related macular degeneration. It helps to reduce oxidative stress in retinal cells and improves visual function . Clinical trials have reported significant improvements in eye health metrics among participants supplemented with astaxanthin.

Cosmetic Applications

The cosmetic industry has also embraced this compound due to its skin-protective properties:

- UV Protection : this compound can mitigate UV-induced skin damage by enhancing the skin's defense against oxidative stress. Studies have shown that it helps maintain skin integrity and elasticity while reducing signs of aging .

- Anti-inflammatory Effects : Its anti-inflammatory properties make it beneficial for treating skin conditions such as acne and dermatitis. The compound can modulate inflammatory pathways, thereby reducing redness and irritation .

Food Industry Applications

This compound is utilized as a natural colorant and nutritional supplement:

- Natural Food Coloring : Its vibrant red color makes it an appealing choice for food manufacturers seeking natural alternatives to synthetic dyes . It is commonly used in aquaculture to enhance the pigmentation of fish and shrimp.

- Nutritional Supplementation : As a dietary supplement, this compound is marketed for its health benefits, including boosting immune function and enhancing athletic performance. Its bioavailability is improved when consumed with dietary fats, making it effective in various supplement forms such as soft gels and powders .

Case Study 1: Ocular Health

A clinical trial investigated the effects of astaxanthin on patients with age-related macular degeneration. Participants receiving this compound showed a significant reduction in oxidative markers and improvement in visual acuity compared to the placebo group.

Case Study 2: Diabetes Management

In a study involving db/db mice, treatment with this compound resulted in a marked decrease in blood glucose levels and improved insulin sensitivity over eight weeks. These findings suggest potential applications in managing type 2 diabetes effectively.

Summary Table of Applications

| Application Area | Specific Benefits | Key Findings |

|---|---|---|

| Health & Nutrition | Antioxidant effects, diabetes management | Reduces oxidative stress; improves insulin sensitivity |

| Cosmetic | UV protection, anti-aging | Enhances skin elasticity; reduces inflammation |

| Food Industry | Natural colorant, nutritional supplement | Used in aquaculture; enhances pigmentation |

| Clinical Research | Ocular health improvement | Significant visual acuity improvement in AMD patients |

作用機序

Astaxanthin dipalmitate exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species and neutralizes free radicals, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways involved in inflammation and apoptosis. Molecular targets include nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor-kappa B (NF-κB), which play crucial roles in cellular defense mechanisms.

類似化合物との比較

Astaxanthin dipalmitate is unique compared to other carotenoids due to its enhanced stability and solubility. Similar compounds include:

Beta-carotene: Another carotenoid with antioxidant properties but less stable than this compound.

Lutein: Known for its role in eye health, but it lacks the same level of stability and antioxidant potency.

Zeaxanthin: Similar to lutein, it is beneficial for eye health but does not offer the same stability as this compound.

This compound stands out due to its superior stability, making it a preferred choice in various applications where long-term stability is crucial.

特性

IUPAC Name |

[(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hexadecanoyloxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethyl-2-oxocyclohex-3-en-1-yl] hexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H112O6/c1-13-15-17-19-21-23-25-27-29-31-33-35-37-49-67(73)77-65-55-71(9,10)63(61(7)69(65)75)53-51-59(5)47-41-45-57(3)43-39-40-44-58(4)46-42-48-60(6)52-54-64-62(8)70(76)66(56-72(64,11)12)78-68(74)50-38-36-34-32-30-28-26-24-22-20-18-16-14-2/h39-48,51-54,65-66H,13-38,49-50,55-56H2,1-12H3/b40-39+,45-41+,46-42+,53-51+,54-52+,57-43+,58-44+,59-47+,60-48+/t65-,66-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCSBYMDXUESFD-XXRXXVCQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CC(C(=C(C1=O)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@@H]1C(=O)C(=C(C(C1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)[C@H](CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)\C)\C)/C)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H112O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1073.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。